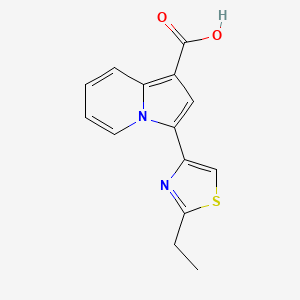

3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and indolizine. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and indolizine rings in its structure imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylthiazol-4-yl)indolizine-1-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, followed by the construction of the indolizine moiety

-

Thiazole Ring Formation:

Starting Materials: 2-ethylamine and α-haloketone.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions to form the thiazole ring.

-

Indolizine Ring Construction:

Starting Materials: Pyridine derivatives and suitable electrophiles.

Reaction Conditions: Cyclization reactions using catalysts like palladium or copper salts under inert atmosphere conditions.

-

Carboxylation:

Starting Materials: The intermediate compound from the previous step.

Reaction Conditions: Carboxylation using carbon dioxide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the thiazole or indolizine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and indolizine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Reduced thiazole or indolizine derivatives.

Substitution Products: Halogenated or aminated derivatives.

Applications De Recherche Scientifique

3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mécanisme D'action

The mechanism of action of 3-(2-ethylthiazol-4-yl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparaison Avec Des Composés Similaires

Indolizine Derivatives: Compounds like indolizine-1-carboxylic acid and its various substituted forms.

Thiazole Derivatives: Compounds such as 2-ethylthiazole and its analogs.

Uniqueness: 3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid is unique due to the combination of thiazole and indolizine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure is less common compared to compounds containing only one of these rings, making it a valuable molecule for exploring new chemical and biological properties.

Activité Biologique

3-(2-Ethylthiazol-4-yl)indolizine-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of indolizine derivatives, followed by the introduction of the thiazole group through nucleophilic substitution or coupling reactions. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that compounds containing indolizine and thiazole moieties exhibit significant anticancer activity. For instance, a series of indole-thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells.

Table 1: Cytotoxicity of Indole-Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Huh7 | 5.2 |

| This compound | MCF7 | 10.4 |

| This compound | HCT116 | 8.9 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The compound showed selective cytotoxicity towards cancer cells with an IC50 value of 5.2 µM against Huh7 cells, indicating its potential as a targeted anticancer agent. In comparison, it exhibited higher IC50 values against non-cancerous cell lines, suggesting a degree of selectivity.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have indicated that treatment with this compound leads to:

- G0/G1 phase arrest in the cell cycle.

- Downregulation of cyclin-dependent kinases (CDK), particularly CDK4, which is crucial for cell cycle progression.

These findings suggest that the compound interferes with the normal regulatory mechanisms of the cell cycle, leading to inhibited proliferation of cancer cells.

Case Studies

In a notable case study involving liver cancer models, administration of this compound resulted in significant tumor reduction compared to control groups. The study utilized xenograft models to assess the in vivo efficacy, demonstrating that the compound not only reduced tumor size but also improved survival rates in treated animals.

Propriétés

IUPAC Name |

3-(2-ethyl-1,3-thiazol-4-yl)indolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-2-13-15-10(8-19-13)12-7-9(14(17)18)11-5-3-4-6-16(11)12/h3-8H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHHDRCKAPXLTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C2=CC(=C3N2C=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.